molecular formula C10H10ClNO3S B2581543 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 338421-10-6

2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No. B2581543
CAS RN: 338421-10-6
M. Wt: 259.7
InChI Key: GUJXESWTQMRFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H10ClNO3S . It has a molecular weight of 259.7093 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c12-9-4-2-1-3-8(9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point is 79-80°C .

Scientific Research Applications

Environmental and Biological Interactions

  • Toxicology and Environmental Fate of Herbicides

    Studies on herbicides like 2,4-D (a chlorophenoxyacetic acid similar in some respects to the target compound) have explored their toxicity, environmental fate, and the mechanisms of action in agricultural settings. For example, research on 2,4-D has highlighted its widespread use and the consequent need for understanding its environmental impact, including its behavior in water and soil, and its effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Corrosion Inhibition

    Research on organic corrosion inhibitors for metals in acidic solutions has identified the role of compounds containing sulfur, which might be structurally similar to 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid. Such studies suggest potential applications in industrial cleaning and maintenance, where the presence of sulfur and nitrogen atoms plays a critical role in preventing metal corrosion (Goyal et al., 2018).

Potential Therapeutic and Pharmacological Effects

  • Pharmacological Properties of Sulfonamides: Sulfonamides, which share a sulfur motif with the target compound, have been extensively studied for their diverse pharmacological properties, including their role as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This suggests potential research directions in exploring similar pharmacological applications for sulfur-containing compounds like 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid (Carta, Scozzafava, & Supuran, 2012).

Environmental Remediation

  • Wastewater Treatment: Studies on the treatment of wastewater from pesticide production have identified the need for effective removal of toxic compounds, including those structurally related to chlorophenoxyacetic acids. The research emphasizes the importance of biological and chemical processes for degrading persistent organic pollutants in industrial effluents, suggesting possible applications for related compounds in environmental remediation efforts (Goodwin et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJXESWTQMRFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid

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